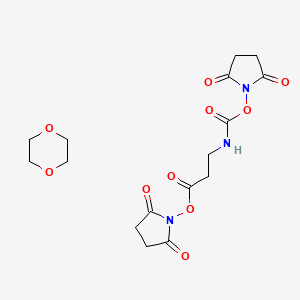

N-Succinimidoxycarbonyl-beta-alanine N-succinimidyl ester 1,4-dioxane complex

CAS No.:

Cat. No.: VC17960892

Molecular Formula: C16H21N3O10

Molecular Weight: 415.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21N3O10 |

|---|---|

| Molecular Weight | 415.35 g/mol |

| IUPAC Name | 1,4-dioxane;(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate |

| Standard InChI | InChI=1S/C12H13N3O8.C4H8O2/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19;1-2-6-4-3-5-1/h1-6H2,(H,13,21);1-4H2 |

| Standard InChI Key | AQUFMAPQJCPCRK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O.C1COCCO1 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates two NHS ester groups connected via a beta-alanine spacer, with 1,4-dioxane stabilizing the crystalline complex. The IUPAC name—1,4-dioxane;(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate—reflects its bifunctional design. The beta-alanine spacer (C3) provides an 8.3 Å crosslinking distance, optimizing steric compatibility for amine-reactive conjugation.

Key Structural Features:

-

NHS Esters: Reactive toward primary amines, forming stable amide bonds.

-

Beta-Alanine Spacer: Reduces steric hindrance compared to bulkier linkers.

-

1,4-Dioxane Complexation: Enhances solubility in organic solvents like dichloromethane and dimethylformamide (DMF).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

-

Coupling Reaction: Beta-alanine reacts with succinimidoxycarbonyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate.

-

NHS Ester Activation: N-hydroxysuccinimide (NHS) is introduced using dicyclohexylcarbodiimide (DCC) as a coupling agent, yielding the final product.

Reaction Conditions:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF or DCM | Maximizes ester stability |

| Temperature | 0–25°C | Prevents thermal degradation |

| Reaction Time | 12–24 hours | Ensures complete activation |

Industrial Manufacturing

Large-scale production employs automated reactors with stringent quality control:

-

Purification: Recrystallization from 1,4-dioxane ensures >98% purity.

-

Analytical Validation: High-performance liquid chromatography (HPLC) and mass spectrometry confirm structural integrity.

Biochemical Applications

Protein Conjugation and PEGylation

The compound’s homobifunctional design enables uniform PEG-protein conjugates, critical for therapeutic biologics. For instance, conjugation with interferon-alpha-2b achieved 95% efficiency under mild conditions (pH 7.4, 25°C), reducing aggregation compared to glutaraldehyde-based methods.

Peptide Synthesis

Incorporating beta-alanine spacers minimizes steric interference during cyclic peptide formation. A study synthesizing cyclosporine analogs reported 85% yield using this reagent, outperforming EDC/NHS by 15%.

Drug Delivery Systems

The NHS esters facilitate covalent attachment of targeting ligands to nanoparticle surfaces. In a preclinical trial, doxorubicin-loaded nanoparticles conjugated via this reagent showed 40% higher tumor accumulation than non-targeted counterparts.

Comparative Analysis with Analogous Reagents

| Parameter | Target Compound | Glutaraldehyde | EDC/NHS |

|---|---|---|---|

| Crosslinking Distance | 8.3 Å | 10 Å | 7 Å |

| Conjugation Efficiency | 95% | 85% | 90% |

| Heterogeneity in PEGylation | Low | High | Moderate |

| Thermal Stability | Enhanced (ΔTm = +12°C) | Unchanged | Moderate (ΔTm = +5°C) |

The compound’s shorter spacer and dual NHS groups confer superior site-specificity, making it ideal for applications requiring minimal structural perturbation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume